Reduced Lipophilicity (XLogP3) of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine vs. Non-Fluorinated Analog
The ortho-fluorine substitution significantly reduces the computed lipophilicity of 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine (XLogP3 = 2.9) compared to its non-fluorinated analog 1-(1,1'-biphenyl-4-yl)ethanamine (XLogP3 = 3.5) [1][2]. This represents a ΔXLogP3 of -0.6, indicating that the introduction of the electronegative fluorine atom at the 2' position increases polarity and reduces lipophilicity, contrary to the common expectation that halogenation increases logP. This property can be advantageous for optimizing aqueous solubility and reducing non-specific protein binding while maintaining membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 1-(1,1'-Biphenyl-4-yl)ethanamine (CAS 86217-82-5): XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = -0.6 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
This quantified lipophilicity difference directly impacts formulation strategy, membrane permeability predictions, and off-target binding risk, making the 2'-fluoro compound a distinct chemical tool for medicinal chemistry optimization campaigns where reduced logP is desired.
- [1] PubChem Compound Summary for CID 62491193, 1-(2'-Fluoro-biphenyl-4-yl)-ethylamine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 2771754, 1-(4-Phenylphenyl)ethan-1-amine. National Center for Biotechnology Information (2024). View Source
